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Compound of Interest

Compound Name: Vanadium(V) oxytriisopropoxide

Cat. No.: B011127 Get Quote

An In-Depth Technical Guide to Vanadium(V) Oxytriisopropoxide: Oxidation State, Structure,

and Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vanadium(V) oxytriisopropoxide,

a significant organometallic compound utilized in a variety of synthetic applications. The central

focus of this document is the characterization of the vanadium metal center's +5 oxidation

state. This guide details the compound's physicochemical properties, experimental protocols

for its synthesis and characterization, and explores its catalytic role in key organic

transformations.

The Vanadium(V) Oxidation State
Vanadium is a transition metal known for its ability to exist in multiple stable oxidation states,

including +2, +3, +4, and +5, each imparting distinct chemical properties and colors in solution.

In the Vanadium oxytriisopropoxide complex, with the chemical formula VO(O-i-Pr)₃, the

vanadium atom is in its highest and most common oxidation state, +5.[1][2][3]

The determination of the +5 oxidation state is based on the coordination of the vanadium

center. It is bonded to one oxo ligand (O²⁻) and three isopropoxide ligands (⁻OCH(CH₃)₂). The

isopropoxide groups are considered to have a -1 charge each, and the oxo ligand has a -2

charge. To maintain a neutral charge for the entire complex, the vanadium metal center must

possess a +5 charge.
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This V(V) state corresponds to a d⁰ electronic configuration, rendering the complex

diamagnetic, meaning it does not exhibit magnetic properties in the absence of an external

magnetic field. This high oxidation state makes Vanadium(V) oxytriisopropoxide an effective

oxidizing agent and a versatile precursor for the synthesis of various vanadium-based materials

and catalysts.[2][3]

Physicochemical and Structural Properties
Vanadium(V) oxytriisopropoxide is a colorless to yellow volatile liquid that is sensitive to

moisture and air.[2][3] Its key properties are summarized in the table below.

General Properties
Property Value Reference(s)

Chemical Formula C₉H₂₁O₄V [3]

Molecular Weight 244.20 g/mol [4]

Synonyms

Triisopropoxyvanadium(V)

oxide, VTIP, Vanadyl

isopropoxide

[3][4]

CAS Number 5588-84-1 [4]

Appearance
Colorless to yellow-green or

gold liquid
[2][3]

Density ~1.035 g/mL at 25 °C

Boiling Point 80-82 °C at 2 mmHg

Flash Point 45 °C [5]

Solubility
Miscible with toluene, hexane,

and isopropanol

Structural Parameters
As of this review, a definitive single-crystal X-ray diffraction structure for Vanadium(V)
oxytriisopropoxide, VO(O-i-Pr)₃, is not readily available in open literature. However, the

structure of its methyl analogue, Vanadium(V) oxytri(methoxide), VO(OCH₃)₃, has been
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determined, providing valuable insight into the coordination geometry and bond lengths.[6] The

molecule exists as a dimer, [V₂O₂(OCH₃)₆], in the solid state, featuring a distorted octahedral

geometry around each vanadium atom.

Parameter Description
Value (for
VO(OCH₃)₃)

Reference

V=O Bond Length Terminal vanadyl bond 1.54 Å [6]

V-O (bridging)
Bond to bridging

methoxide oxygen
2.01 Å, 2.37 Å [6]

V-O (terminal)
Bond to terminal

methoxide oxygen
1.76 Å [6]

Coordination

Geometry

Geometry around

each Vanadium
Distorted Octahedral [6]

Note: The structural data presented is for the dimeric methyl analogue, [V₂O₂(OCH₃)₆], and

should be considered an approximation for the isopropoxide complex which is typically

monomeric in solution.

Experimental Protocols
Synthesis of Vanadium(V) Oxytriisopropoxide
The complex is typically prepared via the alcoholysis of vanadyl trichloride (VOCl₃) with

isopropanol. This reaction must be conducted under anhydrous and inert conditions due to the

high sensitivity of the reactants and products to moisture.

Materials:

Vanadyl trichloride (VOCl₃)

Anhydrous isopropanol

Anhydrous non-polar solvent (e.g., hexane or toluene)

Anhydrous ammonia (gas) or a non-nucleophilic base (e.g., pyridine)
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Schlenk line apparatus or glovebox

Dry glassware

Procedure:

Assemble the reaction apparatus (e.g., a three-neck flask with a dropping funnel and

condenser) under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.

Dissolve vanadyl trichloride in a minimal amount of the anhydrous non-polar solvent and cool

the solution in an ice bath (0 °C).

Slowly add a solution of at least 3 equivalents of anhydrous isopropanol in the same solvent

via the dropping funnel with vigorous stirring.

During the addition, HCl gas is evolved. To neutralize the HCl and drive the reaction to

completion, a stream of anhydrous ammonia gas can be bubbled through the solution, or a

stoichiometric amount of a non-nucleophilic base can be added. This will precipitate

ammonium chloride (NH₄Cl).

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Filter the mixture under inert atmosphere to remove the precipitated salt (e.g., NH₄Cl).

Remove the solvent from the filtrate under reduced pressure.

The resulting crude product can be purified by vacuum distillation to yield Vanadium(V)
oxytriisopropoxide as a yellow liquid.

Characterization Methods
The identity and purity of the synthesized complex can be confirmed using several

spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show signals corresponding to the isopropoxide ligands. A septet for

the methine proton (CH) and a doublet for the methyl protons (CH₃) would be

characteristic.

¹³C NMR: Signals for the two distinct carbon environments in the isopropoxide ligand.

⁵¹V NMR: A sharp signal characteristic of a diamagnetic V(V) species. The chemical shift

provides information about the coordination environment of the vanadium center.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band is expected in

the region of 950-1050 cm⁻¹, which is characteristic of the V=O (vanadyl) double bond

stretch. Other bands corresponding to C-O and C-H vibrations of the isopropoxide ligands

will also be present.[7]

Raman Spectroscopy: The V=O stretch is also Raman active and typically appears as a

strong, sharp peak, corroborating the FT-IR data.[7]

Application Protocol: Sol-Gel Synthesis of Vanadium
Oxide
Vanadium(V) oxytriisopropoxide is a common precursor for the synthesis of vanadium

oxides (e.g., V₂O₅) via a sol-gel process.[8][9]

Procedure:

Prepare a solution of Vanadium(V) oxytriisopropoxide in a suitable anhydrous alcohol,

such as isopropanol or ethanol.

In a separate vessel, prepare a solution of water in the same alcohol. The molar ratio of

water to the vanadium precursor is a critical parameter that influences the structure of the

final product.

Slowly add the water/alcohol solution to the vanadium precursor solution under vigorous

stirring.

Hydrolysis and condensation reactions will commence, leading to the formation of a gel. The

gelation time can vary from minutes to hours depending on the concentration, temperature,
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and water-to-alkoxide ratio.

The resulting gel can be aged for a specific period.

The aged gel is then dried to remove the solvent, which may be done at room temperature or

in an oven at a controlled temperature.

Finally, the dried xerogel is calcined at a high temperature (e.g., 400-550 °C) to remove

organic residues and crystallize the vanadium oxide material.[10]

Reactivity and Mechanistic Pathways
The V(V) center in oxytriisopropoxide makes it a key component in catalysis, particularly for

oxidation reactions.[3]

Vanadium-Catalyzed Aerobic Oxidation of Alcohols
Vanadium complexes can catalyze the oxidation of alcohols to aldehydes and ketones using

molecular oxygen as the terminal oxidant. A proposed mechanism for certain vanadium(V)

systems is the Base-Assisted Dehydrogenation (BAD) pathway. The catalytic cycle begins with

a ligand exchange, where the alcohol substrate replaces one of the isopropoxide ligands on the

vanadium center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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